Busulfan propyl-d4 (mesylate)
Beschreibung
Busulfan propyl-d4 (mesylate) is a deuterated derivative of busulfan, a bifunctional alkylating agent widely used in myeloablative chemotherapy regimens prior to hematopoietic stem cell transplantation. The compound incorporates four deuterium atoms (d4) in the propyl group, a modification designed to alter pharmacokinetic properties such as metabolic stability and bioavailability through the deuterium isotope effect . The mesylate salt form enhances solubility and stability, which is critical for intravenous administration and formulation consistency.
Busulfan undergoes glutathione S-transferase-catalyzed conjugation to form the tetrahydrothiophenium ion (THT+), a key metabolic pathway influencing its clearance and toxicity .
Eigenschaften
Molekularformel |
C13H28O9S3 |
|---|---|
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(2,2,3,3-tetramethyl-4-methylsulfonyloxybutyl) 3-methylsulfonyloxypropane-1-sulfonate |
InChI |
InChI=1S/C13H28O9S3/c1-12(2,10-21-24(6,16)17)13(3,4)11-22-25(18,19)9-7-8-20-23(5,14)15/h7-11H2,1-6H3 |
InChI-Schlüssel |
SYWFITKPZCTUNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COS(=O)(=O)C)C(C)(C)COS(=O)(=O)CCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Busulfan-Propyl-d4 (Mesylat) beinhaltet die Einarbeitung von Deuteriumatomen in das Busulfanmolekül. Dies kann durch eine Reihe chemischer Reaktionen erreicht werden, ausgehend von deuterierten Vorläufern. Der allgemeine Syntheseweg umfasst die folgenden Schritte:
Herstellung von deuteriertem 1,4-Butandiol: Das Ausgangsmaterial, 1,4-Butandiol, wird mit Deuteriumgas in Gegenwart eines Katalysators deuteriert.
Bildung von deuteriertem 1,4-Butandiol-Dimethansulfonat: Das deuterierte 1,4-Butandiol wird dann mit Methansulfonylchlorid in Gegenwart einer Base wie Pyridin umgesetzt, um deuteriertes 1,4-Butandiol-Dimethansulfonat zu bilden.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um Busulfan-Propyl-d4 (Mesylat) in hoher Reinheit zu erhalten
Industrielle Produktionsmethoden
Die industrielle Produktion von Busulfan-Propyl-d4 (Mesylat) folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von deuteriertem Gas und Methansulfonylchlorid in industrieller Qualität, zusammen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Alkylation of DNA via SN2 Mechanism
Busulfan propyl-d4 (mesylate) exerts its therapeutic effects primarily through DNA alkylation . Upon hydrolysis, it releases methanesulfonate groups, generating highly reactive carbonium ions. These ions participate in SN2 nucleophilic substitution reactions with guanine residues in DNA:
-
Guanine's N7 atom attacks the electrophilic carbon adjacent to the mesylate leaving group .
-
This forms intra- or interstrand guanine-adenine cross-links , disrupting DNA replication and transcription .
-
The reaction’s stereochemistry and steric hindrance (from methanesulfonyl groups) influence alkylation efficiency.
Key Features of DNA Alkylation
Hydrolysis and Reactive Intermediate Formation
Hydrolysis of busulfan propyl-d4 (mesylate) is a prerequisite for its alkylating activity:
-
The methanesulfonate groups dissociate in aqueous media, producing carbonium ions and methane sulfonic acid .
-
Hydrolysis occurs spontaneously under physiological conditions (pH 7.4, 37°C) .
Hydrolysis By-Products
| Product | Role | Source |
|---|---|---|
| Carbonium ions | DNA alkylation agents | |
| Methane sulfonic acid | Inert metabolite excreted in urine |
Glutathione Conjugation Pathways
Busulfan propyl-d4 (mesylate) undergoes glutathione (GSH) conjugation , a detoxification pathway:
Spontaneous Conjugation
-
The carbonium ions react with GSH’s sulfhydryl group, forming a sulfonium ion conjugate .
-
This reaction reduces oxidative stress by neutralizing reactive intermediates .
Enzyme-Catalyzed Conjugation
-
Glutathione S-transferase (GST) isoforms (GSTA1, GSTM1, GSTP1) accelerate GSH conjugation .
-
Ethacrynic acid (GST inhibitor) reduces conjugate formation, confirming enzymatic involvement .
GSH Conjugation Outcomes
| Metabolite | Pathway | Cytotoxicity |
|---|---|---|
| Sulfonium ion-GSH conjugate | Precursor to mercapturic acids | Low |
| Tetrahydrothiophene (THT) | β-elimination of GSH conjugate | None |
| Sulfolane | Oxidation of THT | None |
Enzymatic and Non-Enzymatic Degradation
Metabolic degradation produces several non-cytotoxic metabolites:
Degradation Pathways
-
Mercapturic Acid Pathway :
-
Cystathionine γ-Lyase Pathway :
Reaction Kinetics and Clinical Implications
-
Half-Life : ~2.6 hours in humans, independent of renal function .
-
Drug-Drug Interactions : GST/CYP inhibitors (e.g., phenytoin) alter clearance rates .
-
Therapeutic Drug Monitoring : Essential to avoid hepatotoxicity (e.g., veno-occlusive disease) .
Key Kinetic Parameters
| Parameter | Value/Observation | Source |
|---|---|---|
| GST Catalytic Efficiency | Highest with GSTA1 isoform | |
| Metabolite Excretion | 30% urinary (48 hours) |
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Busulfan-Propyl-d4 (Mesylat) übt seine Wirkung durch Alkylierung von DNA aus. Die Verbindung reagiert mit der N-7-Position von Guanin und bildet Vernetzungen zwischen DNA-Strängen. Dies hemmt die DNA-Replikation und -Transkription, was zu einem Zellzyklusarrest und Apoptose führt. Die primären molekularen Ziele sind sich schnell teilende Zellen, wie z. B. hämatopoetische Stammzellen.
Wirkmechanismus
Busulfan propyl-d4 (mesylate) exerts its effects through alkylation of DNA. The compound reacts with the N-7 position of guanine, forming cross-links between DNA strands. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The primary molecular targets are rapidly dividing cells, such as hematopoietic stem cells .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The table below compares busulfan propyl-d4 (mesylate) with structurally related compounds:
Pharmacokinetic and Metabolic Differences
- Busulfan : Rapid glutathione conjugation in children (1.5-fold higher clearance than adults) leads to variable therapeutic outcomes . Its solubility relies on dimethylacetamide (DMA) and polyethylene glycol (PEG 400) .
- Busulfan mesylate : The mesylate salt improves solubility without altering the core alkylating mechanism. However, clinical data remain sparse .
- Busulfan propyl-d4 (mesylate) : Deuterium substitution likely reduces first-pass metabolism, delaying THT+ formation. This could mitigate age-dependent clearance disparities observed in pediatric patients .
Research Findings
- Age-Dependent Metabolism: In adults, busulfan’s AUC(THT+)/AUC(BU) ratio is 1.5-fold lower than in children, reflecting slower glutathione conjugation . The deuterated variant may normalize this ratio across age groups.
- Formulation Stability : Busulfan mesylate’s improved solubility (vs. free busulfan) reduces reliance on DMA/PEG 400, minimizing excipient-related toxicity .
Q & A
Q. What analytical methods are validated for assessing Busulfan propyl-d4 (mesylate) purity in preclinical studies?
High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying Busulfan and its impurities. For example, a study on pridinol mesylate employed experimental designs to optimize chromatographic conditions (e.g., mobile phase composition, column type) and validated parameters like linearity, precision, and accuracy . Ensure calibration curves are established using certified reference standards, and include system suitability tests to confirm method robustness.
Q. How should Busulfan propyl-d4 (mesylate) solutions be stored to maintain stability during experiments?
Stability is highly dependent on container material and temperature. Polypropylene (PP) syringes are preferred over polyvinyl chloride (PVC) due to reduced drug adsorption. At 2–8°C, Busulfan solutions retain ≥90% initial concentration for 48 hours, while room temperature (20±5°C) accelerates degradation. Regular monitoring via HPLC is recommended to verify stability thresholds .
Q. What is the mechanism of action of Busulfan propyl-d4 (mesylate) in DNA alkylation?
Busulfan undergoes hydrolysis, releasing methanesulfonate groups and generating carbonium ions. These ions alkylate DNA via an SN2 reaction, forming guanine-adenine intrastrand crosslinks, which disrupt replication and transcription. Deuterated propyl groups (d4) may alter pharmacokinetics, requiring comparative studies with non-deuterated analogs .
Q. How can researchers minimize experimental variability in Busulfan dosing for in vitro models?
Use standardized protocols for solution preparation (e.g., 0.9% sodium chloride dilution) and validate concentrations with analytical methods. Account for factors like plastic binding and cellular uptake, which reduce free Busulfan availability. Pre-experiment stability tests under intended storage conditions are critical .
Advanced Research Questions
Q. How do placental barrier models affect the interpretation of Busulfan’s embryotoxicity data?
Co-culture systems with human embryonic stem cells (hESCs) show that placental barriers reduce Busulfan’s embryotoxic effects by limiting free drug concentrations. Fetal-maternal ratios equilibrate at 24 hours, with only 10% of administered concentrations remaining free. Design studies to differentiate direct toxicity from barrier-mediated effects using parallel dosing (direct vs. cross-barrier) .
Q. What experimental design considerations address contradictions in Busulfan stability data across studies?
Discrepancies often arise from container materials (PP vs. PVC), temperature fluctuations, or analytical method sensitivity. Replicate studies using identical materials and validate degradation kinetics with time-point analyses (e.g., every 6 hours over 48 hours). Report deviations in methodology transparently to enhance cross-study comparability .
Q. How can researchers validate the reproducibility of Busulfan’s alkylation efficiency in genetic studies?
Employ orthogonal assays such as mass spectrometry to confirm DNA adduct formation and qPCR to assess transcriptional disruption. Compare results across cell lines (e.g., primary vs. immortalized) and include positive controls (e.g., known alkylating agents) to benchmark efficiency .
Q. What statistical approaches are recommended for analyzing Busulfan’s dose-response relationships in cytotoxicity assays?
Use benchmark dose (BMD) modeling to derive BMD10 values (dose causing 10% effect). For example, direct treatment BMD10 values for hESC viability are significantly lower than those from placental barrier models, highlighting the need for context-specific toxicity thresholds .
Q. How do deuterated analogs (e.g., propyl-d4) influence Busulfan’s metabolic stability compared to non-deuterated forms?
Deuterium substitution can slow metabolic degradation via the kinetic isotope effect. Conduct comparative pharmacokinetic studies using LC-MS/MS to quantify parent drug and metabolites in plasma/tissue. Include stability assays under physiological conditions (e.g., 37°C, pH 7.4) .
Q. What quality control measures ensure reliability in Busulfan-related translational research?
Adhere to Good Laboratory Practice (GLP) standards for data documentation. Include blinded sample analysis, internal standards in analytical runs, and independent replication of key experiments. Publish raw data in supplementary materials to facilitate meta-analyses .
Methodological Guidelines for Data Presentation
- Stability Studies : Report mean ± standard deviation (n ≥ 4 replicates) and define stability thresholds (e.g., ≥90% retention) .
- In Vitro Models : Specify cell viability assays (e.g., MTT, ATP luminescence) and differentiation protocols to enable replication .
- Chromatographic Data : Include retention times, peak purity, and validation parameters (e.g., LOD, LOQ) in tabular format .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
